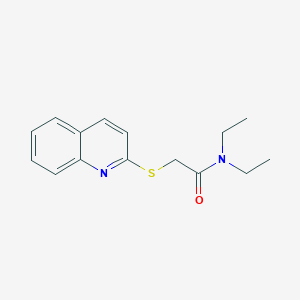
N,N-diethyl-2-(2-quinolinylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-(2-quinolinylthio)acetamide, commonly known as DETAQ, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a thioacetamide derivative that is structurally similar to thioacetamide and has been found to exhibit significant biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DETAQ is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and reduce the production of pro-inflammatory cytokines. DETAQ has also been found to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in cognitive function.
Biochemical and Physiological Effects
DETAQ has been found to exhibit significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and inhibit the activity of COX-2. DETAQ has also been found to inhibit the activity of AChE and BChE, leading to an increase in the levels of acetylcholine. Additionally, DETAQ has been found to exhibit neuroprotective effects by reducing oxidative stress and inhibiting the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DETAQ has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, DETAQ has been found to be stable under physiological conditions and has low toxicity. However, there are also some limitations to the use of DETAQ in lab experiments. It has been found to exhibit moderate solubility in water, which can limit its use in aqueous solutions. Additionally, DETAQ has been found to be sensitive to light and air, which can affect its stability over time.
Direcciones Futuras
There are several future directions for the use of DETAQ in scientific research. One area of interest is the potential therapeutic applications of DETAQ in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, DETAQ has been found to exhibit anti-cancer effects and may have potential applications in cancer therapy. Another area of interest is the development of new fluorescent probes based on the structure of DETAQ for the detection of reactive oxygen species. Further research is needed to fully understand the mechanism of action of DETAQ and its potential applications in scientific research.
Conclusion
DETAQ is a thioacetamide derivative that has been widely used in scientific research due to its unique properties. It has been found to exhibit significant anti-inflammatory, anti-cancer, and neuroprotective effects. DETAQ has also been found to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The synthesis method of DETAQ is relatively simple, and it has several advantages for lab experiments. Further research is needed to fully understand the mechanism of action of DETAQ and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of DETAQ involves the reaction of 2-chloroquinoline with diethylamine followed by the reaction of the resulting N,N-diethyl-2-chloroquinoline with thioacetamide. The final product, DETAQ, is obtained by the reaction of N,N-diethyl-2-chloroquinoline with sodium sulfide. The synthesis method of DETAQ is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
DETAQ has been widely used in scientific research due to its unique properties. It has been found to exhibit significant anti-inflammatory, anti-cancer, and neuroprotective effects. DETAQ has also been found to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, DETAQ has been used as a fluorescent probe for the detection of reactive oxygen species.
Propiedades
IUPAC Name |
N,N-diethyl-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-3-17(4-2)15(18)11-19-14-10-9-12-7-5-6-8-13(12)16-14/h5-10H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAANCSWZZVXVPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{1-methyl-4-[(2'-methyl-4-biphenylyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4953817.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)glycinamide](/img/structure/B4953818.png)
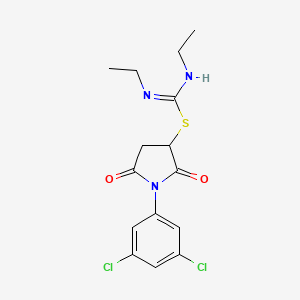
![4-(2-fluorobenzyl)-1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4953823.png)
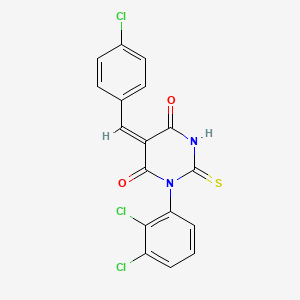
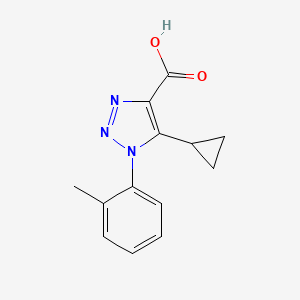
![3-(1,3-benzodioxol-5-yl)-5-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4953868.png)
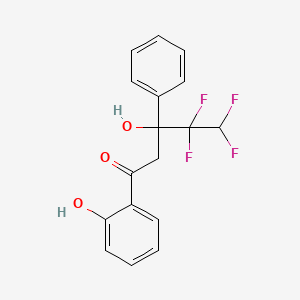
![2-({[5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4953879.png)
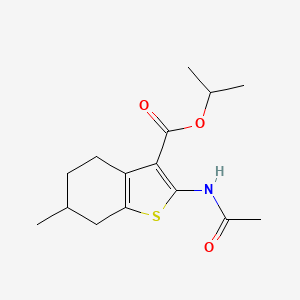
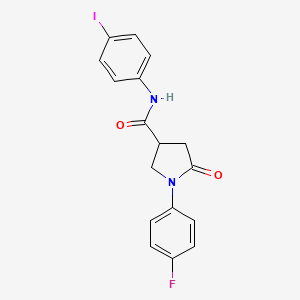
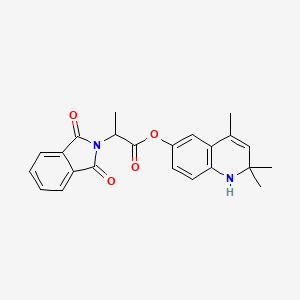
![3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-one](/img/structure/B4953909.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-ethoxyphenyl)thiourea](/img/structure/B4953917.png)
